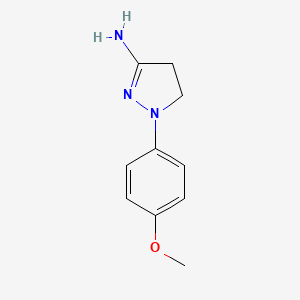

1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine

Overview

Description

The compound “1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The “4-methoxyphenyl” suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (-O-CH3) attached at the 4th position .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FT-IR, UV–visible, and NMR spectroscopy . These techniques can provide information about the geometric parameters, vibrational frequencies, and electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using density functional theory (DFT). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined, which can provide insights into the reactivity of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the HOMO–LUMO energy gap, which can indicate the reactivity and stability of the molecule, has been calculated .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity Research has shown that compounds structurally related to 1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine possess significant antimicrobial and anticoccidial properties. A study demonstrated that amine adducts derived from similar structures exhibit considerable in vitro antimicrobial activity and are highly effective as coccidiostats (Georgiadis, 1976).

Synthesis of Diamides and Derivatives The compound has been utilized in the synthesis of p-aminobenzoic acid diamides based on related chemical structures, indicating its potential in diverse synthetic applications (Agekyan & Mkryan, 2015).

Medical Applications in Hydrogels Modifications of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with similar amine compounds have shown potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Anti-Inflammatory and Anti-Cancer Activities Pyrazolo[1,5-a]pyrimidine analogs, synthesized using related compounds, have exhibited promising anti-inflammatory and anti-cancer activities, highlighting their potential therapeutic applications (Kaping et al., 2016).

Inhibitive Action Against Corrosion Compounds containing pyrazole structures similar to this compound have been studied for their inhibitory effects on the corrosion of pure iron in acidic media, suggesting potential applications in corrosion protection (Chetouani et al., 2005).

Cytotoxicity and Antimicrobial Activity Research involving derivatives of similar pyrazole compounds has explored their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells and antimicrobial activity, indicating potential in cancer treatment and infection control (Hassan et al., 2014).

Synthesis of Schiff Bases and Their Antimicrobial Activity The compound is used in the synthesis of novel Schiff bases with significant antimicrobial activity, demonstrating its importance in pharmaceutical chemistry (Puthran et al., 2019).

Corrosion Protection Behavior Studies have investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including those structurally similar to this compound, on mild steel in acidic solutions, highlighting their utility in industrial applications (Paul et al., 2020).

Mechanism of Action

Target of Action

For instance, apixaban, a compound with a similar methoxyphenyl group, is a direct inhibitor of activated factor X (FXa), a key player in the coagulation cascade .

Mode of Action

For example, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl group, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .

Biochemical Pathways

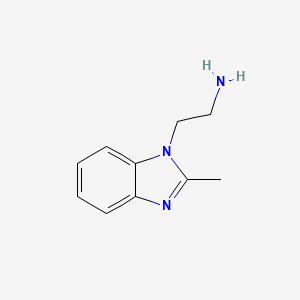

For instance, benzimidazole derivatives have been shown to suppress oxidative stress and inflammatory markers, suggesting an impact on the oxidative stress pathway and inflammatory response .

Pharmacokinetics

Compounds with similar structures, such as apixaban, have been found to have good bioavailability, low clearance, and a small volume of distribution .

Result of Action

For instance, benzimidazole derivatives have been shown to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .

Safety and Hazards

properties

IUPAC Name |

2-(4-methoxyphenyl)-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-5H,6-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTDLTWFLCQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587612 | |

| Record name | 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28020-48-6 | |

| Record name | 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

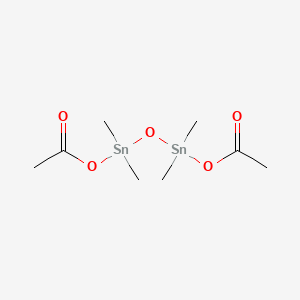

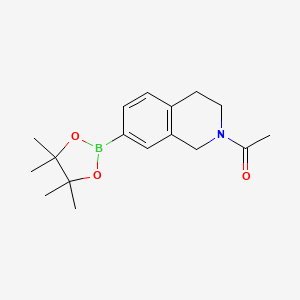

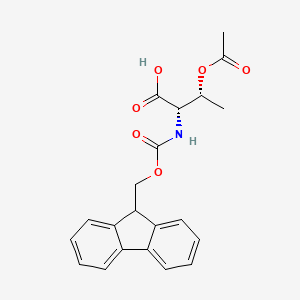

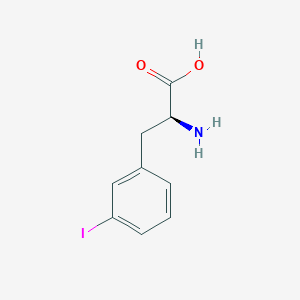

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

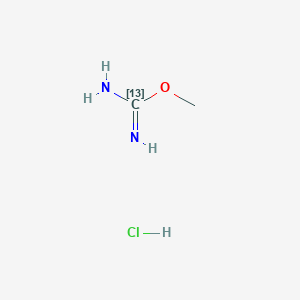

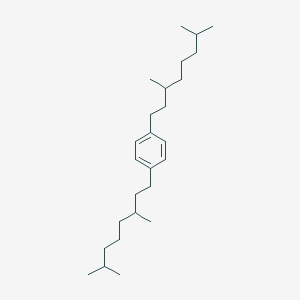

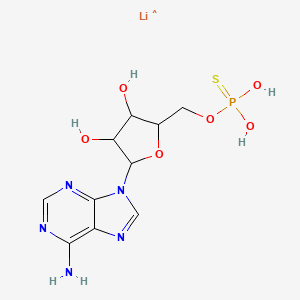

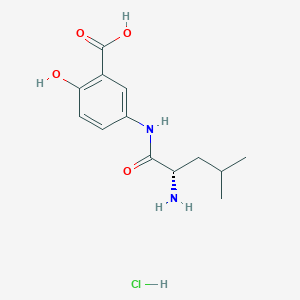

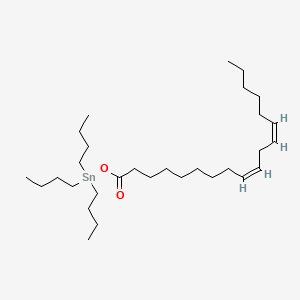

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.